Desethylene Aripiprazole: A Technical Overview of a Key Synthesis Impurity
Desethylene Aripiprazole: A Technical Overview of a Key Synthesis Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Desethylene Aripiprazole, a known process-related impurity encountered during the synthesis of the atypical antipsychotic drug, Aripiprazole. This document outlines its chemical structure, and available physicochemical properties, and situates it within the manufacturing context of the parent active pharmaceutical ingredient (API). While extensive pharmacological data is available for Aripiprazole, this guide notes the current lack of publicly accessible, detailed pharmacological studies and specific synthesis protocols for Desethylene Aripiprazole itself, a common characteristic for process-related impurities.
Chemical Structure and Identification
Desethylene Aripiprazole is a molecule structurally related to Aripiprazole. Its core chemical identity is defined by the following standard identifiers:
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IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one
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CAS Number: 1216394-63-6
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Molecular Formula: C₂₁H₂₅Cl₂N₃O₂
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SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl
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InChI Key: JYRMMVXVCMXLIK-UHFFFAOYSA-N
The structure features a 3,4-dihydro-1H-quinolin-2-one moiety linked via a butoxy chain to an ethylamino group, which is in turn substituted with a 2,3-dichloroaniline group.
Data Summary
The following tables summarize the available physicochemical properties of Desethylene Aripiprazole and the well-documented receptor binding affinities of the parent compound, Aripiprazole, for contextual reference.
Table 1: Physicochemical Properties of Desethylene Aripiprazole
| Property | Value | Source |
| Molecular Weight | 422.3 g/mol | PubChem |
| Molecular Formula | C₂₁H₂₅Cl₂N₃O₂ | PubChem |
| CAS Number | 1216394-63-6 | LGC Standards |
| InChI Key | JYRMMVXVCMXLIK-UHFFFAOYSA-N | PubChem |
Table 2: Receptor Binding Affinities (Ki, nM) of Aripiprazole
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Dopamine D₂ | 0.34 | Serotonin 5-HT₂ₐ | 3.4 |
| Dopamine D₃ | 0.8 | Serotonin 5-HT₂ₑ | 0.36 |
| Serotonin 5-HT₁ₐ | 1.7 | Adrenergic α₁ₐ | 25.7 |
| Serotonin 5-HT₇ | 15 | Histamine H₁ | 25.1 |
This data pertains to the parent drug, Aripiprazole, and is provided for context regarding the pharmacological environment from which Desethylene Aripiprazole arises.[][2][3][4][5]
Formation in Aripiprazole Synthesis
Desethylene Aripiprazole is recognized as a process-related impurity that can form during the synthesis of Aripiprazole. The most common synthetic route to Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one intermediate.[6] Impurities can arise from side reactions, unreacted starting materials, or intermediates. While a specific protocol for the targeted synthesis of Desethylene Aripiprazole is not publicly documented, the following section details a representative experimental protocol for the synthesis of Aripiprazole, the process in which this impurity is generated.
Experimental Protocol: Synthesis of Aripiprazole
This protocol is a representative example of Aripiprazole synthesis, which serves as the context for the formation of impurities such as Desethylene Aripiprazole.
Objective: To synthesize 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone (Aripiprazole).
Materials:
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7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one
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1-(2,3-dichlorophenyl)piperazine hydrochloride
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Anhydrous Sodium Carbonate (Na₂CO₃)
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Ethanol
Procedure:
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A suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) is prepared in technical ethanol (300 mL).
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Powdered anhydrous sodium carbonate (0.2 M) is added to the suspension.
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The reaction mixture is heated to reflux and maintained for approximately 12 hours.
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Following the reflux period, the resulting solid inorganic salts are removed by filtration.
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The filtrate is then concentrated and allowed to cool to room temperature (e.g., for 12 hours) to facilitate the crystallization of the crude product.
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The crystalline Aripiprazole is collected by filtration and dried.
Purification: The crude product may be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity (e.g., >99%).
Impurity Control: The formation of Desethylene Aripiprazole and other related substances is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Process parameters are optimized to minimize the formation of such impurities to meet stringent pharmaceutical quality standards.
Visualized Synthesis Pathway
The following diagram illustrates a common synthetic pathway for Aripiprazole, providing a logical workflow to understand its formation and the potential for impurity generation.
This diagram outlines the key steps in a common synthesis route for Aripiprazole. Desethylene Aripiprazole is noted as a potential impurity that may arise from side reactions during the process.
References
- 2. psychscenehub.com [psychscenehub.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
